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Introduction

VB-111 (ofranergene obadenovec, or ofra-vec) is an investigational, non-replicating adenoviral
vector-based gene therapy designed with a dual mechanism of action for the treatment of solid
tumors.[1][2][3] It selectively targets angiogenic blood vessels, leading to vascular disruption,
and stimulates an anti-tumor immune response.[3][4] The therapy consists of an Adenovirus 5
vector carrying a pro-apoptotic transgene (a Fas-tumor necrosis factor receptor 1 chimera)
under the control of a murine pre-proendothelin-1 (PPE-1-3x) promoter, which is specifically
activated in angiogenic endothelial cells.[1][3] The rationale for combining VB-111 with
traditional chemotherapy, such as paclitaxel, is to leverage these dual mechanisms to create a
synergistic anti-tumor effect: VB-111 attacks the tumor's blood supply and recruits immune
cells, while chemotherapy directly targets cancer cells.[2][5] Preclinical studies identified
synergistic effects when VB-111 was combined with chemotherapeutic agents.[5] Clinical
investigations have primarily focused on its use in platinum-resistant ovarian cancer (PROC)
and recurrent glioblastoma (rGBM).[6][7]

Mechanism of Action and Hypothesized Synergy
VB-111's therapeutic strategy is twofold:

o Targeted Vascular Disruption: Upon intravenous administration, the adenoviral vector targets
endothelial cells of the tumor neovasculature. The PPE-1-3x promoter drives the expression
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of the Fas-TNFR1 transgene specifically in these cells, inducing targeted apoptosis. This
leads to the destruction of the tumor's blood supply, inhibiting tumor growth.[2][8]

e Anti-Tumor Immune Activation: The adenoviral vector acts as an immunogenic agent,
triggering an inflammatory response within the tumor microenvironment. This response is
characterized by the infiltration of cytotoxic CD8+ T-cells, which can then recognize and
attack tumor cells.[3][4][6]

The proposed synergy with chemotherapy operates on two levels:

« Enhanced Drug Delivery: By disrupting tumor vasculature, VB-111 may increase vessel
permeability, potentially improving the delivery and efficacy of co-administered cytotoxic
agents like paclitaxel.

e Coordinated Immuno-Oncologic Attack: Chemotherapy-induced cancer cell death can
release tumor-associated antigens. These antigens can then be presented to the CD8+ T-
cells recruited by VB-111, leading to a more robust and specific anti-tumor immune
response.
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Caption: Dual mechanism of VB-111 and its proposed synergy with chemotherapy.

Data Presentation: Summary of Clinical Trials
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Clinical trials investigating VB-111 in combination with chemotherapy have yielded mixed
results. Early phase trials showed significant promise, particularly in platinum-resistant ovarian
cancer. However, these findings were not replicated in a large-scale Phase 3 study.

Table 1: Phase 1/2 Study of VB-111 + Paclitaxel in Platinum-Resistant Ovarian Cancer
(NCT01711970)

Sub-Therapeutic Therapeutic Dose

Parameter Reference
Dose Cohort Cohort
Recurrent Recurrent

Patient Population platinum-resistant platinum-resistant [6]
ovarian cancer ovarian cancer

Escalating doses of VB-111 (1x10%3 VPs)

Treatment VB-111 + weekly + weekly paclitaxel [41[6]
paclitaxel (80 mg/m?)
CA-125 Response
Not Reported 58% [6]119]
Rate
Median Overall 498 days (16.6
) 173 days (5.8 months) [41[6]
Survival (OS) months)

| Key Observation | Treatment was safe and well-tolerated. Favorable outcomes were
associated with the induction of an immunotherapeutic effect, evidenced by CD8+ T-cell
infiltration in tumor specimens. | Treatment was safe and well-tolerated. Favorable outcomes
were associated with the induction of an immunotherapeutic effect, evidenced by CD8+ T-cell
infiltration in tumor specimens. |[6] |

Table 2: Phase 3 OVAL Study of VB-111 + Paclitaxel in Platinum-Resistant Ovarian Cancer
(NCT03398655)
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VB-111 + Paclitaxel Placebo +
Parameter . Reference
Arm Paclitaxel Arm
409 randomized 409 randomized
patients with patients with
Patient Population recurrent platinum-  recurrent platinum-  [1][10]
resistant ovarian resistant ovarian
cancer cancer
VB-111 (1x10%3 VPSs)
Placebo IV every 8
IV every 8 weeks +
Treatment ) weeks + weekly [1]
weekly paclitaxel (80 )
paclitaxel (80 mg/m2)
mg/m?)
Median Progression-
) 5.29 months 5.36 months [1][10]
Free Survival (PFS)
Median Overall
13.37 months 13.14 months [1][10]

Survival (OS)

RECIST 1.1 Objective

Response Rate 28.9% 29.6% [1]
(ORR)

CA-125 Objective

Response Rate 41.1% 49.4% [1]

(ORR)

| Conclusion | The addition of VB-111 to paclitaxel did not improve PFS or OS. The study failed
to meet its dual primary endpoints. | The addition of VB-111 to paclitaxel did not improve PFS

or OS. The study failed to meet its dual primary endpoints. |[1] |

Table 3: Phase 3 GLOBE Study of VB-111 + Bevacizumab in Recurrent Glioblastoma

(NCT02511405)
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VB-111 + Bevacizumab
Parameter . Reference
Bevacizumab Arm Monotherapy Arm
Patients with Patients with
_ _ recurrent recurrent
Patient Population . . [7]
glioblastoma glioblastoma
(rGBM) (rGBM)
Upfront combination
of VB-111 (103 VPs) _
Bevacizumab
Treatment every 8 weeks + [7]
) monotherapy
bevacizumab (10
mg/kg) every 2 weeks
Primary Endpoint Overall Survival (OS) Overall Survival (OS) [7]

Outcome

The study failed to
show a survival
benefit for the upfront

combination therapy.

The study failed to
show a survival
benefit for the upfront

combination therapy.

[7]

| Key Observation | Researchers noted that the lack of a VB-111 monotherapy "priming"” phase,

which was present in a more successful Phase 2 study, may explain the difference in results. |

Researchers noted that the lack of a VB-111 monotherapy "priming" phase, which was present

in a more successful Phase 2 study, may explain the difference in results. |[7][8] |

Experimental Protocols

The following protocol is based on the methodology of the Phase 3 OVAL clinical trial
(NCT03398655) for evaluating the efficacy and safety of VB-111 in combination with paclitaxel.

Protocol 1: Efficacy and Safety Assessment of VB-111 with Paclitaxel in Platinum-Resistant

Ovarian Cancer

o Objective: To determine if the addition of VB-111 to weekly paclitaxel improves Progression-

Free Survival (PFS) and/or Overall Survival (OS) compared to paclitaxel alone in patients

with recurrent platinum-resistant ovarian cancer.
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o Study Design: A randomized, placebo-controlled, double-blind, multi-center Phase 3 trial.[1]

[3]

o Patient Population (Inclusion Criteria):

(¢]

Females aged =18 years with histologically confirmed recurrent epithelial ovarian cancer.
[11][12]

o

Documented platinum-resistant disease.[11][12]

[¢]

Measurable disease according to RECIST 1.1 criteria.[11]

[¢]

Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[11]

[e]

Adequate hematological, renal, and liver function.[12]

¢ Randomization and Treatment:

[¢]

Eligible patients are randomized 1:1 into two treatment arms.[1]

o Arm 1 (Experimental): VB-111 (1x10*3 viral particles) administered as an IV infusion on
Day 1 of each 56-day cycle, combined with paclitaxel (80 mg/m?2) administered as a
weekly 1V infusion.[1][3]

o Arm 2 (Control): Placebo administered as an IV infusion on Day 1 of each 56-day cycle,
combined with paclitaxel (80 mg/m?) administered as a weekly 1V infusion.[1][3]

o Treatment continues until disease progression, unacceptable toxicity, or withdrawal of
consent.[3]

e Assessments:

o Efficacy:

= Tumor assessments via CT or MRI scans performed at baseline and periodically during
the study.

= Serum CA-125 levels measured at baseline and throughout the treatment period.
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= Primary endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) as
determined by a Blinded Independent Central Review (BICR).[1]

o Safety:

» Monitoring and grading of adverse events (AEs) and serious adverse events (SAES)
according to NCI CTCAE.

» Regular physical examinations, vital signs, and clinical laboratory tests.

o Data Analysis:
o The primary analysis compares OS and PFS between the two arms using a log-rank test.
o Hazard ratios (HR) and their corresponding confidence intervals are calculated.

o Secondary endpoints like Objective Response Rate (ORR) are compared using
appropriate statistical methods.
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Caption: Experimental workflow for a randomized controlled trial of VB-111.
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Analysis and Interpretation

The journey of VB-111 in combination with chemotherapy illustrates a common challenge in
drug development: translating promising early-phase results into late-phase clinical success.
The Phase 1/2 trial in PROC demonstrated a remarkable survival benefit, with median OS
extended by nearly a year in the therapeutic dose group.[6] This, along with evidence of
immune cell infiltration, provided a strong rationale for the Phase 3 OVAL study.[6]

However, the definitive OVAL trial failed to confirm this benefit, showing no statistically
significant improvement in either PFS or OS for the VB-111 combination arm compared to
paclitaxel alone.[1][10] This discrepancy raises critical questions for researchers. Potential
explanations include differences in patient populations, the complexities of the tumor
microenvironment in a larger, more heterogeneous group, or the possibility that the initial
findings were an anomaly.

Interestingly, subgroup analyses from the OVAL trial suggested that certain patient responses,
such as the occurrence of post-treatment fever (a known side effect of VB-111) and a drop in
CA-125 levels, did correlate with better survival outcomes.[9][10] This suggests that while the
combination was not effective for the broad study population, a subset of patients may have
derived a benefit. The key challenge is identifying these patients prospectively.
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Caption: Logical relationship from hypothesis to clinical trial outcome.
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Conclusion and Future Directions

For researchers and drug development professionals, the case of VB-111 combined with
paclitaxel serves as a critical case study. Despite a strong preclinical and biological rationale,
and highly encouraging Phase 1/2 data, the combination did not demonstrate a clinical benefit
in a large, randomized Phase 3 trial for platinum-resistant ovarian cancer.[1]

Future research into VB-111 or similar vascular-disrupting and immune-stimulating agents
should focus on several key areas:

o Biomarker Identification: The correlation of post-treatment fever and CA-125 response with
improved outcomes suggests a need for predictive biomarkers to identify patients most likely
to benefit from this therapeutic approach.[10]

» Alternative Dosing and Scheduling: The divergent results between Phase 2 and Phase 3
trials for VB-111 in glioblastoma (primed vs. unprimed combination) suggest that the timing
and sequence of administration are critical.[7][8] Future protocols could explore a VB-111
monotherapy priming period before introducing chemotherapy to maximize the immune-
stimulatory effect.

» Novel Combinations: While the combination with paclitaxel was unsuccessful in a broad
population, exploring combinations with other agents, such as PARP inhibitors or different
classes of chemotherapy, may still hold promise in molecularly defined patient subgroups.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.5542
https://aacrjournals.org/clincancerres/article/19/14/3996/77880/Phase-I-Dose-Escalation-Study-of-VB-111-an
https://pubmed.ncbi.nlm.nih.gov/32265057/
https://pubmed.ncbi.nlm.nih.gov/32265057/
https://pubmed.ncbi.nlm.nih.gov/32265057/
https://pubmed.ncbi.nlm.nih.gov/31844890/
https://pubmed.ncbi.nlm.nih.gov/31844890/
https://pubmed.ncbi.nlm.nih.gov/31844890/
https://pubmed.ncbi.nlm.nih.gov/31844886/
https://pubmed.ncbi.nlm.nih.gov/31844886/
https://bionews.com/this-site-is-on-hiatus/
https://www.oncologynewscentral.com/article/whats-next-for-immunotherapy-in-ovarian-cancer-after-disappointing-vb-111-results
https://umiamihealth.org/clinical-trials/a-study-of-vb111-with-paclitaxel-vs-paclitaxel-for-treatment-of-recurrent-platinumresistant-ovarian
https://umiamihealth.org/clinical-trials/a-study-of-vb111-with-paclitaxel-vs-paclitaxel-for-treatment-of-recurrent-platinumresistant-ovarian
https://umiamihealth.org/ht/sylvester-comprehensive-cancer-center/ese-klinik/trials/a-study-of-vb111-with-paclitaxel-vs-paclitaxel-for-treatment-of-recurrent-platinumresistant-ovarian
https://umiamihealth.org/ht/sylvester-comprehensive-cancer-center/ese-klinik/trials/a-study-of-vb111-with-paclitaxel-vs-paclitaxel-for-treatment-of-recurrent-platinumresistant-ovarian
https://www.benchchem.com/product/b12375237#synergistic-combination-of-vb-111-with-chemotherapy-protocols
https://www.benchchem.com/product/b12375237#synergistic-combination-of-vb-111-with-chemotherapy-protocols
https://www.benchchem.com/product/b12375237#synergistic-combination-of-vb-111-with-chemotherapy-protocols
https://www.benchchem.com/product/b12375237#synergistic-combination-of-vb-111-with-chemotherapy-protocols
https://www.benchchem.com/product/b12375237#synergistic-combination-of-vb-111-with-chemotherapy-protocols
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12375237?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

